molecular formula C9H10O3S B1606586 2-((2-Methoxyphenyl)thio)acetic acid CAS No. 18619-21-1

2-((2-Methoxyphenyl)thio)acetic acid

Cat. No. B1606586
CAS RN: 18619-21-1
M. Wt: 198.24 g/mol
InChI Key: UGPJOWVEIXPMSH-UHFFFAOYSA-N
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Description

“2-((2-Methoxyphenyl)thio)acetic acid” is a chemical compound1. However, there is limited information available about this specific compound. It is structurally similar to “2-Methoxyphenylacetic acid”, which is used as a pharmaceutical intermediate2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-((2-Methoxyphenyl)thio)acetic acid”. However, the synthesis of similar compounds often involves reactions with methoxyphenyl groups34.



Molecular Structure Analysis

The molecular structure of “2-((2-Methoxyphenyl)thio)acetic acid” is not readily available. However, the molecular formula is C9H10O3S1.



Chemical Reactions Analysis

Specific chemical reactions involving “2-((2-Methoxyphenyl)thio)acetic acid” are not readily available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((2-Methoxyphenyl)thio)acetic acid” are not readily available. However, the molecular weight is 198.24 g/mol6.


Scientific Research Applications

  • Crystallography

    • The crystal structure of 2-(2-methoxyphenyl)acetic acid has been studied .
    • The study involved the use of a Bruker APEX-II diffractometer, and the crystal structure was determined at 200 K .
    • The results showed that the compound crystallizes in the orthorhombic system with space group Pbca .
  • Chemical Synthesis

    • (2-Methylphenoxy)acetic acid, which is structurally similar to 2-((2-Methoxyphenyl)thio)acetic acid, is used in chemical synthesis .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of the synthesis are not provided in the source .
  • Cytotoxicity Studies

    • The cytotoxic potential of 2-methoxyphenylacetic acid has been studied .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of the cytotoxicity studies are not provided in the source .
  • Chemical Database

    • “(2-Methoxyphenyl)acetic acid” is listed in the ChemSpider database . This suggests that it may be used in various chemical reactions or syntheses .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these potential uses are not provided in the source .
  • Chemical Safety

    • “(2-Methoxyphenyl)acetic acid” is listed in the CAMEO Chemicals database by NOAA . This suggests that it may have safety implications in various chemical processes .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these potential uses are not provided in the source .
  • Chemical Database

    • “(2-Methoxyphenyl)acetic acid” is listed in the ChemSpider database . This suggests that it may be used in various chemical reactions or syntheses .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these potential uses are not provided in the source .
  • Chemical Safety

    • “(2-Methoxyphenyl)acetic acid” is listed in the CAMEO Chemicals database by NOAA . This suggests that it may have safety implications in various chemical processes .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these potential uses are not provided in the source .

Safety And Hazards

Specific safety and hazard information for “2-((2-Methoxyphenyl)thio)acetic acid” is not readily available. However, similar compounds like “2-Methoxyphenylacetic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation7.


Future Directions

There is limited information available on the future directions of research involving “2-((2-Methoxyphenyl)thio)acetic acid”. However, the study of similar methoxyphenyl compounds continues to be an active area of research8.


Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

2-(2-methoxyphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPJOWVEIXPMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345873
Record name [(2-Methoxyphenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Methoxyphenyl)thio)acetic acid

CAS RN

18619-21-1
Record name 2-[(2-Methoxyphenyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18619-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2-Methoxyphenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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